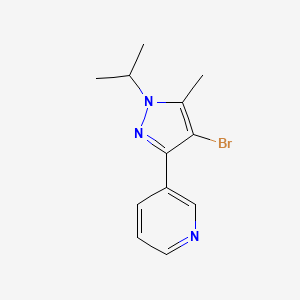

3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

概要

説明

“3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound has a bromo, isopropyl, and methyl substituents attached to the pyrazole ring .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4′-bipyrazoles .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its formula: C3H3BrN2. It has a molecular weight of 146.973 .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse. For instance, 4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Photoinduced Tautomerization

Research on related pyrazolylpyridine derivatives, such as 2-(1H-pyrazol-5-yl)pyridines and their modifications, indicates their capability to exhibit multiple types of photoreactions. These include excited-state intramolecular and intermolecular proton transfers, showcasing their potential in photochemical applications where light-induced changes in molecular structure are desired for the development of optical devices or sensors (Vetokhina et al., 2012).

Advanced Material Synthesis

Studies on the synthesis and characterization of related compounds demonstrate their utility in creating advanced materials. For example, the synthesis of 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine and its derivatives highlights its role in preparing bifunctional chelate intermediates for use in time-resolved fluorescence immunoassays, indicating potential applications in biomedical research and diagnostics (Pang Li-hua, 2009).

Organic Electronics

Related pyrazolylpyridine ligands have been used in the development of iridium complexes with applications in organic light-emitting diodes (OLEDs). These studies involve the synthesis of complexes and exploration of their photophysical properties to achieve high efficiency and color tuning in OLEDs, suggesting the potential of such compounds in creating more efficient and tunable electronic displays (S. Stagni et al., 2008).

Chemical Reactivity and Binding Studies

Research focusing on the N-arylation of 3-alkoxypyrazoles with pyridines, including compounds similar to the one , offers insights into chemical reactivity and binding properties. These findings can guide the design and synthesis of novel compounds with potential applications in medicinal chemistry and material science (S. Guillou et al., 2010).

Biological Activity

While direct information on the specified compound was not found, related studies show the diverse biological activities of pyrazolylpyridine derivatives. This includes their use in creating complexes with potential antiviral and fungicidal properties, pointing to the broad applicability of such compounds in developing new therapeutic agents (Li et al., 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s worth noting that similar compounds, such as 4-substituted pyrazoles, have been shown to act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase . This suggests that 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine might interact with its targets in a similar manner, potentially leading to changes in the metabolic processes involving alcohol dehydrogenase.

Biochemical Pathways

Given that similar compounds have been shown to inhibit liver alcohol dehydrogenase , it’s plausible that this compound could affect pathways involving this enzyme. Alcohol dehydrogenase plays a crucial role in the metabolism of alcohols and aldehydes, and its inhibition could lead to downstream effects on these metabolic pathways.

Result of Action

Given that similar compounds have been shown to inhibit liver alcohol dehydrogenase , it’s plausible that this compound could have similar effects. This could potentially lead to changes in the metabolism of alcohols and aldehydes at the molecular and cellular levels.

生化学分析

Biochemical Properties

3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, an enzyme crucial for the metabolism of alcohols . The interaction between this compound and liver alcohol dehydrogenase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to altered cellular metabolism and changes in cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with liver alcohol dehydrogenase, for instance, involves the inhibition of the enzyme’s activity by occupying its active site . Additionally, this compound can induce changes in gene expression, particularly those genes associated with stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been found to degrade under certain conditions, which can influence its efficacy and potency . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can affect metabolic flux and the levels of various metabolites . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of the compound can affect its efficacy and toxicity, making it an important factor in drug development .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function within the cell . For example, its presence in the mitochondria may influence mitochondrial function and energy metabolism .

特性

IUPAC Name |

3-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-5-4-6-14-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPMMKFHSRPZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

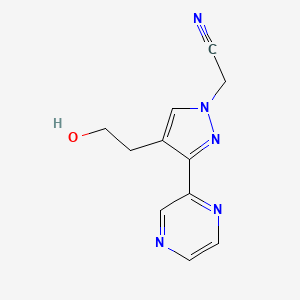

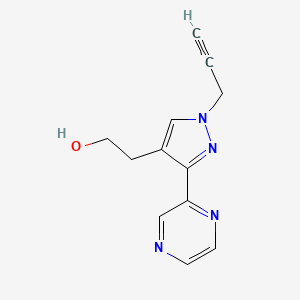

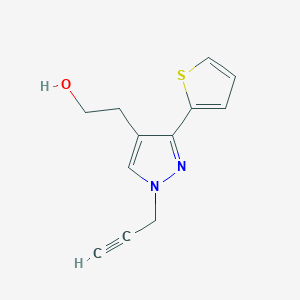

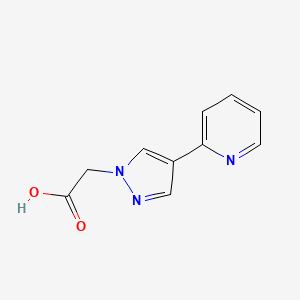

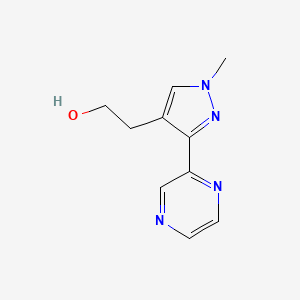

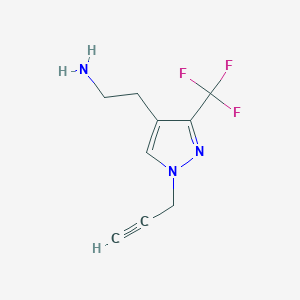

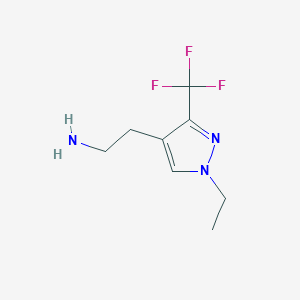

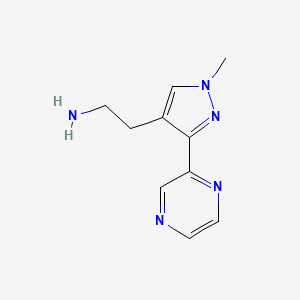

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。